

An In-depth Technical Guide to α -Phenylacrylic Acid

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Compound of Interest

Compound Name: 2-Phenylacrylic acid

Cat. No.: B139856

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This technical guide provides a comprehensive overview of α -phenyl acrylic acid, also known as **2-phenylacrylic acid** or atropic acid. It is intended for researchers, scientists, and professionals in drug development, covering its fundamental chemical properties, relevant experimental protocols, and potential biological significance.

Core Properties of α -Phenylacrylic Acid

α -Phenylacrylic acid is an organic compound featuring a phenyl group attached to an acrylic acid backbone.^[1] Its chemical structure lends it to various reactions, including polymerization and esterification, making it a valuable building block in organic synthesis and materials science.^[1]

Physicochemical Data

The key quantitative properties of α -phenyl acrylic acid are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₉ H ₈ O ₂	[1][2][3][4][5]
Molecular Weight	148.16 g/mol	[2][3][4][5]
IUPAC Name	2-phenylprop-2-enoic acid	[3][4]
CAS Number	492-38-6	[1][2][4]
Melting Point	106-107 °C	[2]
Boiling Point	~267 °C (with partial decomposition)	[2]
Density	~1.0061 g/cm ³ (estimate)	[2]
Synonyms	Atropic acid, 2-Phenylacrylic acid	[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols relevant to the synthesis and analysis of α-phenyl acrylic acid and its derivatives.

Protocol 1: Asymmetric Hydrogenation of 2-Phenylacrylic Acid

This protocol details a general method for the enantioselective synthesis of (S)-2-phenylpropionic acid, a key chiral building block for non-steroidal anti-inflammatory drugs (NSAIDs), via the asymmetric hydrogenation of **2-phenylacrylic acid** using a rhodium-based catalyst.[6]

Materials:

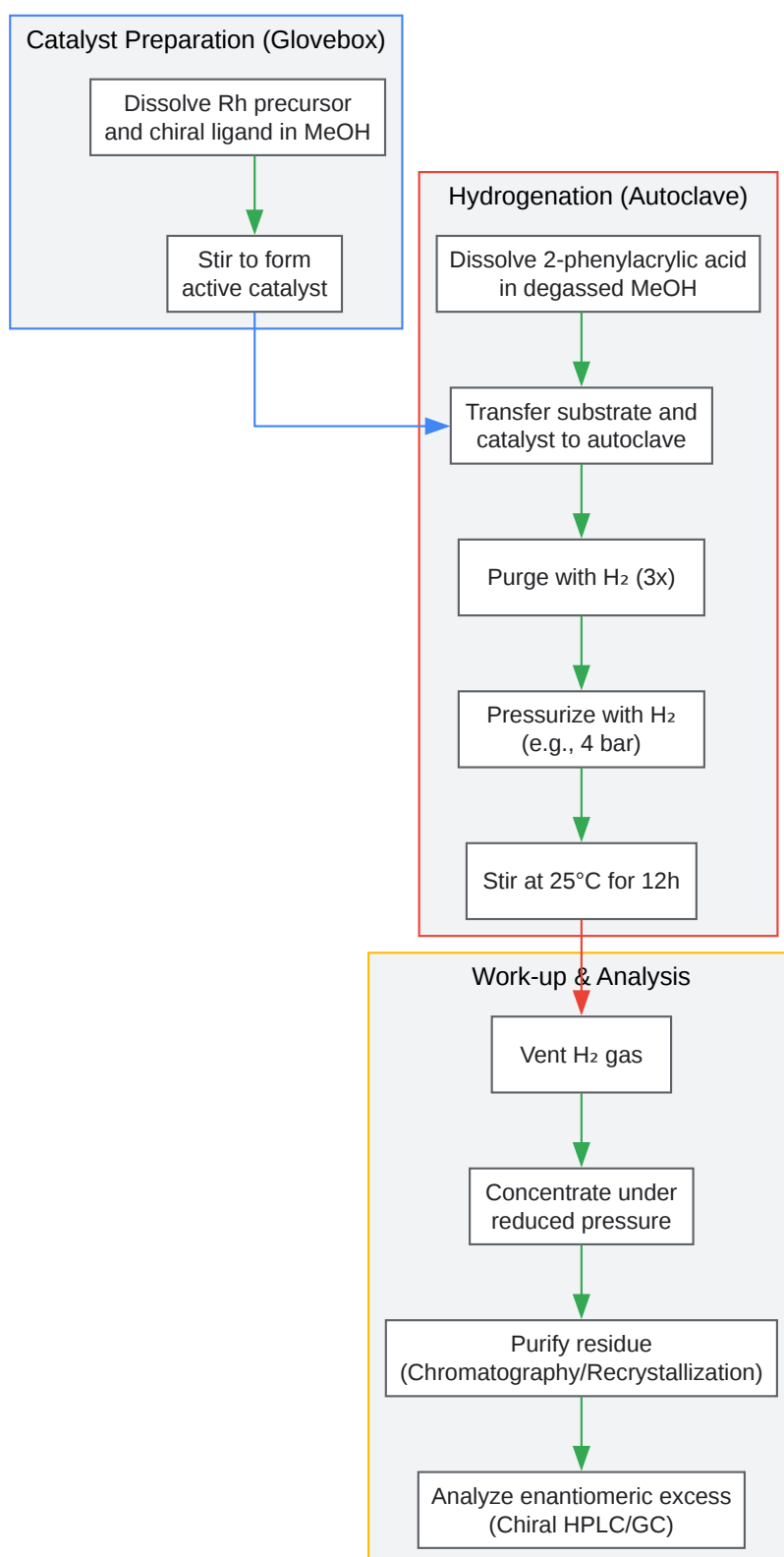
- [Rh(COD)₂]BF₄ (Catalyst Precursor)
- (R,R)-Me-DuPHOS (Chiral Ligand)

- **2-Phenylacrylic Acid** (Substrate)
- Anhydrous, Degassed Methanol (Solvent)
- High-Purity Hydrogen Gas
- High-Pressure Autoclave

Procedure:

- **Catalyst Preparation:** In a glovebox, dissolve the rhodium precursor and the chiral ligand in degassed methanol. Stir the solution to allow for the formation of the active chiral catalyst.
- **Reaction Setup:** In a separate flask, dissolve the **2-phenylacrylic acid** (1 equivalent) in degassed methanol.
- **Hydrogenation:**
 - Transfer the substrate solution to the high-pressure autoclave.
 - Using a cannula, transfer the prepared catalyst solution to the autoclave.
 - Seal the autoclave and purge it with hydrogen gas three times to create an inert atmosphere.
 - Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).
 - Stir the reaction mixture at a specified temperature (e.g., 25 °C) for a set duration (e.g., 12 hours).[6]
- **Work-up and Analysis:**
 - After the reaction is complete, carefully vent the excess hydrogen gas.
 - Concentrate the reaction mixture under reduced pressure to remove the solvent.
 - The resulting residue can be purified using column chromatography or recrystallization.

- The enantiomeric excess of the (S)-2-phenylpropionic acid product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[6]



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Caption: Experimental workflow for the asymmetric hydrogenation of **2-phenylacrylic acid**.

Protocol 2: Analysis of Phenylacrylic Acids by HPLC

This protocol provides a general framework for the quantitative analysis of phenylacrylic acids and related aromatic acids in a sample matrix using High-Performance Liquid Chromatography (HPLC).^{[7][8]}

Instrumentation:

- HPLC System with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).
- Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB-C18).^[8]

Reagents:

- HPLC-grade methanol and water.
- Ammonia water or another suitable buffer for the mobile phase.
- Certified standards of the aromatic acids to be analyzed.

Procedure:

- Standard Preparation:
 - Prepare individual stock solutions of each aromatic acid standard (e.g., 1.0 mg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of ammonia water to aid dissolution.^[8]
 - From the stock solutions, prepare a mixed working standard solution containing all analytes at a known concentration (e.g., 25 µg/mL).^[8]
- Sample Preparation:
 - Accurately weigh or measure the sample.
 - Dissolve the sample in the mobile phase or a compatible solvent.

- Filter the solution through a 0.22 μm or 0.45 μm membrane filter to remove particulate matter before analysis.[8]
- HPLC Analysis:
 - Set up the HPLC system with the appropriate column and mobile phase. The mobile phase composition will depend on the specific analytes but often consists of a gradient of buffered aqueous solution and an organic solvent like methanol.
 - Inject the prepared standard and sample solutions into the HPLC system.
 - Monitor the elution of the compounds using the DAD at an appropriate wavelength (e.g., 300 nm).[7]
- Quantification:
 - Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
 - Quantify the concentration of each analyte in the sample by comparing its peak area to the peak area of the corresponding standard in the calibration curve.

Biological Activity and Signaling Pathways

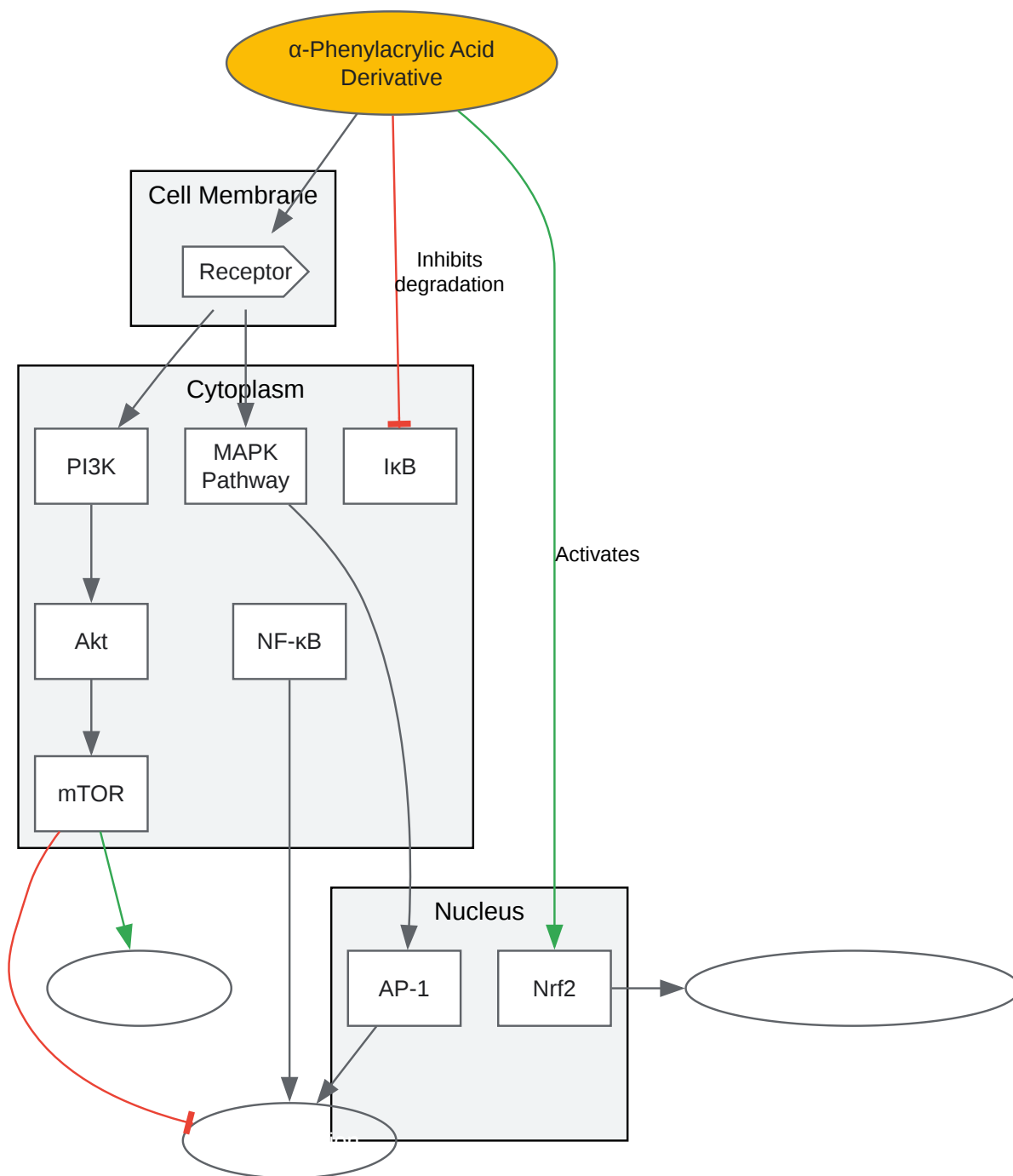
While research specifically on α -phenyl acrylic acid's interaction with signaling pathways is emerging, studies on related hydroxycinnamic acids and cinnamaldehyde provide valuable insights. These compounds are known to modulate key signaling pathways implicated in cancer and inflammation.[9] Phenolic acids, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[10][11]

Bioactive compounds found in cinnamon, such as cinnamic acid, have been shown in laboratory studies to influence several cancer-related signaling pathways:[9]

- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival. Cinnamon extracts have been observed to inhibit the expression of key proteins in this pathway, potentially reducing tumor growth.[9]

- **MAPK Pathway:** Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to external stimuli. Cinnamic acid derivatives may reduce the phosphorylation of MAPK, contributing to anti-proliferative effects.[\[9\]](#)
- **NF- κ B and AP-1:** These transcription factors are activated by inflammatory stimuli and play a role in cell survival. Phytochemicals, including those related to phenylacrylic acid, have been shown to reduce the activity of these factors.[\[9\]](#)
- **Nrf2 Pathway:** This pathway regulates antioxidant and detoxification genes. Cinnamaldehyde is a known activator of Nrf2, which may be beneficial for cancer prevention.[\[9\]](#)

The diagram below illustrates a hypothetical model of how α -phenyl acrylic acid or its derivatives might interact with these critical cellular signaling pathways, leading to downstream effects on cell fate.



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Caption: Hypothetical signaling pathways modulated by α -phenyl acrylic acid derivatives.

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